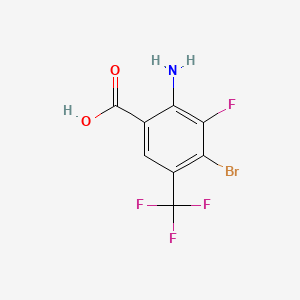
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H4BrF4NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, fluoro, and trifluoromethyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Halogenation: to introduce bromo and fluoro substituents.
Trifluoromethylation: to add the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yield reagents, efficient catalysts, and controlled reaction conditions to ensure purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.
Applications De Recherche Scientifique
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of multiple substituents allows it to engage in various chemical interactions, potentially affecting biological pathways. For instance, the amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
- 2-Amino-4-bromo-3-fluoro-5-methylbenzoic acid
- 2-Amino-4-bromo-3-fluoro-5-chlorobenzoic acid
Uniqueness
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.
Propriétés
Formule moléculaire |
C8H4BrF4NO2 |
|---|---|
Poids moléculaire |
302.02 g/mol |
Nom IUPAC |
2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF4NO2/c9-4-3(8(11,12)13)1-2(7(15)16)6(14)5(4)10/h1H,14H2,(H,15,16) |
Clé InChI |
PKPFCLGECKRINR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1C(F)(F)F)Br)F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


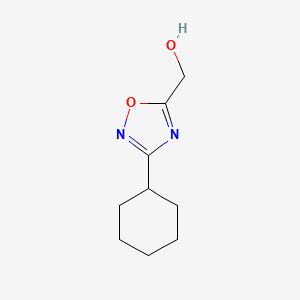
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
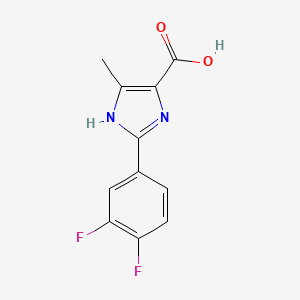


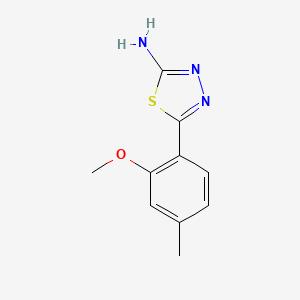
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
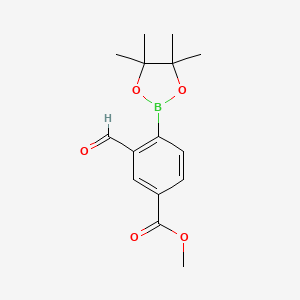



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
